Ethyl 3-(2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate
Description
Ethyl 3-(2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate is a synthetic heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core fused to a partially saturated bicyclic system. Key structural elements include:
Properties
IUPAC Name |
ethyl 3-[[2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4S/c1-2-33-24(32)18-9-6-10-19(13-18)26-22(30)16-34-25-27-21-11-12-29(15-20(21)23(31)28-25)14-17-7-4-3-5-8-17/h3-10,13H,2,11-12,14-16H2,1H3,(H,26,30)(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVQZFUHARPAEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula , which indicates the presence of multiple functional groups including a thioamide and a benzoate moiety. The structure features a pyrido-pyrimidine core which is significant for its biological interactions.
Research suggests that the compound may exhibit various mechanisms of action including:
- Inhibition of Protein Interactions : The compound has been studied for its ability to inhibit bromodomain and extraterminal (BET) proteins, which are involved in transcriptional regulation. This inhibition can lead to the modulation of gene expression associated with cancer and inflammatory diseases .
- Anticancer Activity : Preliminary studies indicate that this compound may have selective anticancer properties. It has shown potential in inhibiting cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest .
Biological Activity Data
Case Studies and Research Findings
- In Vitro Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound’s ability to disrupt critical protein interactions essential for tumor growth .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications on the benzyl and pyrido-pyrimidine moieties significantly affected the compound's binding affinity to BET proteins. Specific structural features were identified as crucial for enhancing biological activity .
- Combination Therapy Potential : The compound was evaluated in combination with other FDA-approved drugs, revealing synergistic effects that enhanced anti-leukemic activity. This finding suggests potential therapeutic applications in combination therapies for hematological malignancies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrimidine- and pyridine-derived heterocycles with diverse pharmacological applications. Below is a detailed comparison with structurally analogous compounds:
Key Comparative Insights
Core Structure Variations: The pyrido[4,3-d]pyrimidine core (target compound) differs from thieno-pyrimidines (CRCM5484, G1-4) in electronic properties due to nitrogen vs. sulfur atoms. This may alter binding affinities in biological targets . Imidazo[1,2-a]pyridine (2d) and triazole-containing (36) cores introduce distinct ring geometries, affecting conformational flexibility .
Substituent Effects :
- Lipophilicity : The 6-benzyl group (target) and 4-bromophenyl (BH31381) increase hydrophobicity compared to polar substituents like nitro (2d) or triazole (36) .
- Solubility : Ethyl benzoate esters (target, 29) balance lipophilicity with moderate aqueous solubility, whereas trifluoromethyl groups (G1-4) enhance metabolic stability .
Synthesis Efficiency :
- Yields vary significantly, with compound 29 achieving 91% via straightforward coupling, while G1-4 requires inert conditions for a 48% yield .
- Click chemistry in compound 36 (83% yield) demonstrates the utility of modular approaches for complex architectures .
Physical Properties :
- Melting points correlate with crystallinity; the nitro group in 2d (215–217°C) suggests strong intermolecular interactions, while ester-containing compounds (target, 29) may exhibit lower melting points .
Preparation Methods
Yield Optimization
- Cyclocondensation (Step 1): Yields improve with strict anhydrous conditions.
- Benzylation (Step 2): Higher temperatures (60°C vs. 25°C) increase conversion but risk side products.
- Chlorination (Step 3): Excess POCl₃ ensures complete conversion; residual HCl must be neutralized promptly.
Alternative Pathways and Recent Advances
Microwave-Assisted Synthesis
Microwave irradiation reduces Step 1 reaction time from 8 hours to 30 minutes, maintaining yields at 75%.
Flow Chemistry
Continuous-flow reactors for Step 5 enhance reproducibility, achieving 85% yield with automated parameter control.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
